molecular formula C14H22N2O4S B2808737 tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate CAS No. 2174002-59-4

tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate

Cat. No. B2808737
CAS RN: 2174002-59-4
M. Wt: 314.4
InChI Key: ADUPSFSPDZJINC-UHFFFAOYSA-N
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Description

Tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-yl)carbamate, also known as THPTC, is a chemical compound that has been extensively studied for its potential biomedical applications. THPTC is a thiazole-based compound that has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Chemical Structure

  • A study demonstrated the synthesis and separation of diastereomers related to tert-butyl carbamate derivatives, with an emphasis on the crystalline structure analysis via X-ray diffraction. This type of research is crucial for understanding the molecular geometry and potential chemical reactivity of novel compounds (Liu et al., 2012).
  • Another research effort focused on the synthesis of substituted pyrazinecarboxamides, exploring their biological evaluation. Such studies are pivotal for the development of compounds with potential therapeutic applications, highlighting the versatility of tert-butyl carbamate derivatives in medicinal chemistry (Doležal et al., 2006).

Chemical Reactions and Mechanisms

  • Comparative studies on the synthesis of pyrazoles have revealed insights into reaction media and regioselectivity, underscoring the importance of reaction conditions in achieving desired chemical structures. This is critical for designing efficient synthesis pathways for complex molecules (Martins et al., 2012).
  • The preparation and Diels-Alder reaction of 2-Amido Substituted Furans have been explored, showcasing the utility of tert-butyl carbamate derivatives in facilitating complex cycloaddition reactions. Such chemical transformations are foundational for creating diverse molecular architectures (Padwa et al., 2003).

Molecular Design and Functionalization

  • Research into carbamate derivatives has provided insights into the interplay of strong and weak hydrogen bonds, which are crucial for understanding molecular assembly and stability. This knowledge assists in the design of molecules with specific physical properties or biological activities (Das et al., 2016).
  • The synthesis of tert-butyl amino phenyl carbamate derivatives, important intermediates in pharmaceutical development, highlights the role of tert-butyl carbamate structures in the synthesis of biologically active compounds. Such studies are essential for the discovery and development of new drugs (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-[5-[hydroxy(oxan-4-yl)methyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-8-10(21-12)11(17)9-4-6-19-7-5-9/h8-9,11,17H,4-7H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUPSFSPDZJINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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